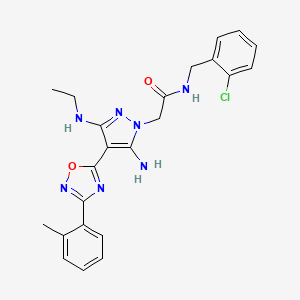amino}propanoic acid CAS No. 1393817-23-6](/img/structure/B2905737.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an alanine derivative . It has a molecular weight of 325.36 and its IUPAC name is 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 325.36 . The compound should be stored sealed in a dry environment at 2-8°C .科学的研究の応用
Peptide Synthesis
The Fmoc group is a protective group used in the synthesis of peptides. When attached to an amino acid, it protects the amine moiety from reacting prematurely. The Fmoc-protected amino acids are key components in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step by step in a controlled manner .
Synthesis of Amino Acid Azides
Fmoc amino acid azides are synthesized from the corresponding protected amino acids and sodium azide. These azides are stable crystalline solids at room temperature and are used as coupling agents in peptide synthesis. They offer a long shelf-life and stability during aqueous washing operations .
Solution Phase Peptide Synthesis
In solution phase synthesis, the Fmoc-protected amino acids are used to build peptides in a liquid medium. This method is beneficial for synthesizing small quantities of peptides with complex patterns or modifications .
Unnatural Amino Acid Synthesis
The compound can be used to derive unnatural amino acids through methodologies like C-H activation. These unnatural amino acids are crucial for creating peptides with enhanced stability, bioavailability, or specific biological activity .
Ligand-Controlled C-C Bond Formation
The Fmoc group facilitates ligand-controlled carbon-carbon bond formation, which is essential for constructing complex organic molecules. This application is particularly useful in medicinal chemistry for the development of new drugs .
Stability and Shelf-Life Enhancement
Due to its stability, the Fmoc-protected amino acid can enhance the shelf-life of various reagents used in peptide synthesis. This makes it a valuable compound for long-term storage and use in research laboratories .
Coupling Agent in Peptide Synthesis
Fmoc amino acid derivatives serve as coupling agents, enabling the formation of peptide bonds between amino acids. This is a critical step in the production of both natural and synthetic peptides .
Research and Development of Peptide-Based Drugs
The Fmoc-protected amino acids are instrumental in the research and development of peptide-based therapeutics. These compounds can be used to create peptides that mimic natural biological molecules, leading to potential treatments for various diseases .
Safety and Hazards
作用機序
Target of Action
The compound, 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.
Biochemical Pathways
The compound could potentially influence the glucose-alanine cycle and other alanine-related metabolic pathways. In the glucose-alanine cycle, alanine is transported to the liver from peripheral tissues, where it is converted into pyruvate and then glucose, which can be used as an energy source .
特性
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(2)13-23(12-11-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYEMHJAVCESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

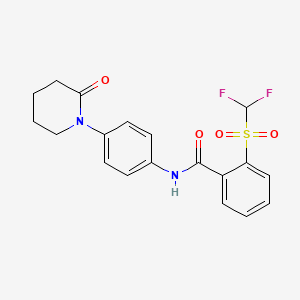
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)
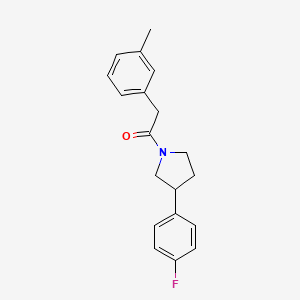
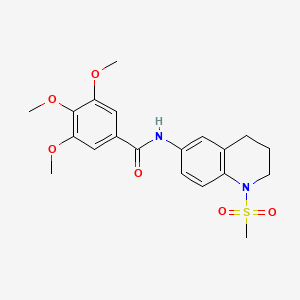
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2905665.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide](/img/structure/B2905667.png)
![N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2905668.png)
![N-[1-(2,4-difluorophenyl)ethyl]-2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2905669.png)
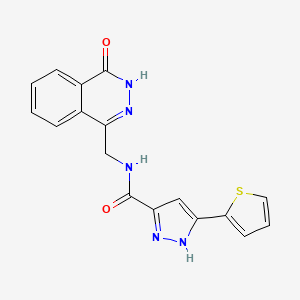
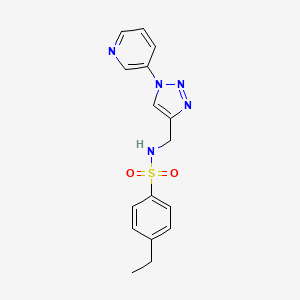
![2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2905673.png)

